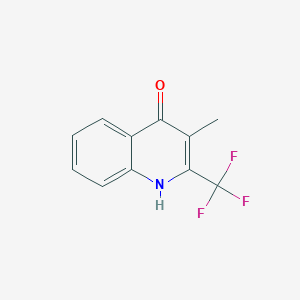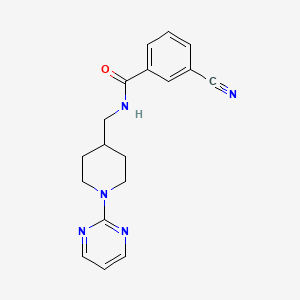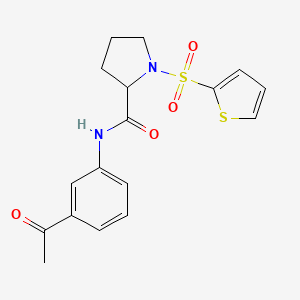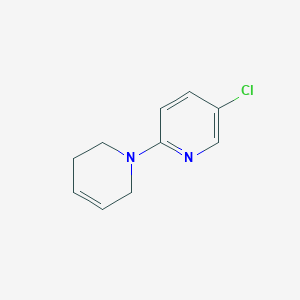
5-Chloro-8-methyl-1,2-dihydroquinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for 5-Chloro-8-methyl-1,2-dihydroquinolin-2-one is 1S/C10H8ClNO/c1-6-2-4-8(11)7-3-5-9(13)12-10(6)7/h2-5H,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 368.3±42.0 C at 760 mmHg .Aplicaciones Científicas De Investigación
Chemical Properties and Applications
5-Chloro-8-methyl-1,2-dihydroquinolin-2-one, as a part of the broader quinoline derivatives, has been extensively researched for its diverse applications in scientific and medicinal fields. Although the specific compound has a unique structure, the insights from research on closely related compounds, such as chloroquine and its derivatives, provide valuable context for understanding its potential applications.
Potential Therapeutic Applications
Chloroquine and its derivatives have been historically significant in the treatment of malaria. However, with the emergence of chloroquine-resistant strains of Plasmodium falciparum, the focus has shifted towards repurposing these compounds for other therapeutic applications, including anti-inflammatory, antiviral, and anticancer treatments. These compounds exhibit a range of biochemical properties that have inspired their repurposing for managing various infectious and noninfectious diseases (Njaria, Okombo, Njuguna, & Chibale, 2015) (Njaria et al., 2015).
Role in Anticancer Research
Tetrahydroisoquinolines, which share a structural motif with quinoline derivatives, have been investigated for their anticancer properties. These compounds, recognized as "privileged scaffolds," have shown potential as anticancer antibiotics. The FDA approval of trabectedin, a compound within this family, for treating soft tissue sarcomas marks a significant milestone in anticancer drug discovery (Singh & Shah, 2017) (Singh & Shah, 2017).
Antimicrobial and Antioxidant Activities
Chlorogenic acid, although not a quinoline derivative, illustrates the potential of compounds with similar chemical frameworks to exhibit antimicrobial and antioxidant activities. These properties are particularly relevant in food preservation and the development of functional foods and dietary supplements (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017) (Santana-Gálvez et al., 2017).
Neuroprotective Properties
Research on 8-hydroxyquinoline derivatives highlights their significance in medicinal chemistry due to their neuroprotective and other biological activities. These compounds, through synthetic modifications, have been explored to develop potent drug molecules for treating neurodegenerative disorders among other diseases (Gupta, Luxami, & Paul, 2021) (Gupta et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
5-chloro-8-methyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-2-4-8(11)7-3-5-9(13)12-10(6)7/h2-5H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLUFKWKOCZBPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Chlorophenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2794550.png)


![2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2794555.png)

![3-{10-fluoro-2-methyl-4-oxo-1H,4H-pyrimido[1,2-b]indazol-3-yl}propanoic acid](/img/structure/B2794557.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide](/img/structure/B2794559.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2794566.png)
![1-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-c]azepine;dihydrochloride](/img/structure/B2794567.png)

![3,4-dimethoxy-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2794570.png)
